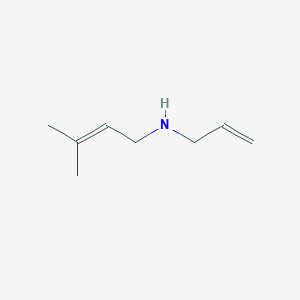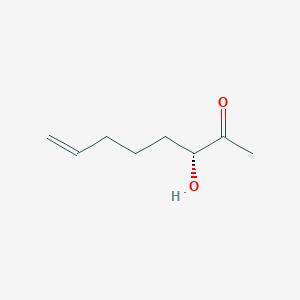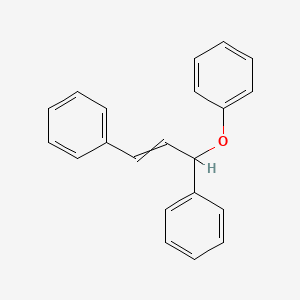
1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a sulfinyl group attached to a heptene chain, which is further connected to a methylbenzene ring. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene typically involves multi-step organic reactions. One common method includes the sulfoxidation of a precursor compound, such as 1-(6,6-Dimethylhept-1-ene-4-thio)-4-methylbenzene, using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective oxidation of the sulfur atom to the sulfinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methylbenzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the methylbenzene ring.
Wissenschaftliche Forschungsanwendungen
1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the methylbenzene ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6,6-Dimethylhept-1-ene-4-thio)-4-methylbenzene: Similar structure but with a thioether group instead of a sulfinyl group.
1-(6,6-Dimethylhept-1-ene-4-sulfonyl)-4-methylbenzene: Contains a sulfonyl group instead of a sulfinyl group.
4-Methylbenzenesulfinyl chloride: Contains a sulfinyl group attached to a benzene ring without the heptene chain.
Uniqueness
1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene is unique due to the presence of both a sulfinyl group and a heptene chain, which imparts distinct chemical reactivity and potential applications compared to its similar counterparts. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
212389-64-5 |
|---|---|
Molekularformel |
C16H24OS |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1-(6,6-dimethylhept-1-en-4-ylsulfinyl)-4-methylbenzene |
InChI |
InChI=1S/C16H24OS/c1-6-7-15(12-16(3,4)5)18(17)14-10-8-13(2)9-11-14/h6,8-11,15H,1,7,12H2,2-5H3 |
InChI-Schlüssel |
IAXBCEZGIDNEPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C(CC=C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)

![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)



![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)

![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)

![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)

